An In-depth Technical Guide to N,6-dimethylpyridine-3-sulfonamide: Structure, Properties, and Scientific Context
An In-depth Technical Guide to N,6-dimethylpyridine-3-sulfonamide: Structure, Properties, and Scientific Context
Introduction: N,6-dimethylpyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine ring, a sulfonamide functional group, and two methyl substituents. As a member of the broader sulfonamide class of molecules, it holds potential interest for researchers in medicinal chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[1][2][3] The pyridine scaffold is also a "privileged" structure in pharmaceutical sciences, known for its ability to participate in hydrogen bonding and other molecular interactions that can enhance pharmacokinetic profiles and target binding affinity.[1]
This guide provides a comprehensive overview of the chemical structure, predicted properties, and relevant scientific context for N,6-dimethylpyridine-3-sulfonamide. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential biological significance. While specific experimental data for this exact molecule is not widely published, this document synthesizes established principles and methodologies from closely related analogues to provide a robust and scientifically grounded framework for its study.
Core Chemical Identity and Physicochemical Properties
N,6-dimethylpyridine-3-sulfonamide is identified by the Chemical Abstracts Service (CAS) number 37581-11-6 .[4] Its fundamental properties are summarized below.
Chemical Structure
The structure consists of a pyridine ring substituted at the 3-position with a sulfonamide group and at the 6-position with a methyl group. The sulfonamide nitrogen is also substituted with a methyl group.
Caption: 2D Chemical Structure of N,6-dimethylpyridine-3-sulfonamide.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 37581-11-6 | [4] |
| Molecular Formula | C₇H₁₀N₂O₂S | Vendor Data |
| Molecular Weight | 186.23 g/mol | Vendor Data |
| SMILES | O=S(C1=CC=C(C)N=C1)(NC)=O | Vendor Data |
| Predicted logP | ~0.5 - 1.5 | (Predicted) |
| Predicted pKa | ~8.5 - 9.5 (Sulfonamide N-H) | (Predicted) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol | (Predicted) |
Note: Predicted values are based on computational models and the properties of structurally similar compounds. Experimental verification is required.
Synthesis and Purification Workflow
A definitive, published protocol for the synthesis of N,6-dimethylpyridine-3-sulfonamide is not currently available. However, a robust and logical synthetic route can be devised based on well-established methods for preparing pyridine sulfonamides.[1][6] The most common and reliable strategy involves the reaction of a corresponding sulfonyl chloride with an appropriate amine.[7]
Proposed Synthetic Pathway
The proposed synthesis follows a two-step logic: first, the creation of the key intermediate, 6-methylpyridine-3-sulfonyl chloride, followed by its reaction with methylamine.
Caption: Proposed two-step synthesis workflow for N,6-dimethylpyridine-3-sulfonamide.
Exemplar Experimental Protocol: Synthesis
This protocol is a representative example based on standard procedures and requires optimization and validation.
Step 1: Synthesis of 6-Methylpyridine-3-sulfonyl chloride (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylpyridine-3-sulfonic acid (1.0 eq).
-
Chlorination: While stirring, slowly add thionyl chloride (SOCl₂) (3.0-5.0 eq) or phosphorus pentachloride (PCl₅) (1.2 eq) in an appropriate solvent like dichloromethane (DCM) or under neat conditions.
-
Causality: Excess chlorinating agent is used to drive the reaction to completion, converting the sulfonic acid into the more reactive sulfonyl chloride. The choice between SOCl₂ and PCl₅ depends on downstream purification considerations and substrate tolerance.
-
-
Reaction: Heat the mixture to reflux (typically 40-80°C, depending on the reagent) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess chlorinating agent under reduced pressure. The crude sulfonyl chloride is often a solid or oil and is highly moisture-sensitive. It is typically used immediately in the next step without extensive purification.
-
Trustworthiness: Using the intermediate directly avoids decomposition, which is common for sulfonyl chlorides upon exposure to moisture or silica gel.
-
Step 2: Synthesis of N,6-dimethylpyridine-3-sulfonamide (Final Product)
-
Reaction Setup: Dissolve the crude 6-methylpyridine-3-sulfonyl chloride from the previous step in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Amination: Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq). Then, slowly add a solution of methylamine (CH₃NH₂) (1.2-1.5 eq) in THF or as an aqueous solution.
-
Causality: The reaction is performed at 0°C to control the exothermicity of the amination. The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing it from protonating the methylamine and stopping the reaction.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess amines, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
-
Recrystallization: If the crude product is a solid, recrystallization is the preferred method for purification. Solvents to be screened include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Expertise: Recrystallization is highly effective for removing minor impurities and results in a product with high crystalline purity, which is essential for accurate analytical characterization and biological testing.
-
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purification by flash column chromatography on silica gel is necessary. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.
-
Trustworthiness: The progress of the chromatography should be monitored by TLC to ensure proper separation of the product from impurities and starting materials.
-
Potential Biological Activity and Mechanism of Action
While no specific biological data has been published for N,6-dimethylpyridine-3-sulfonamide, its structure allows for informed hypotheses regarding its potential mechanism of action, primarily based on the well-understood pharmacology of sulfonamides.[8]
Primary Hypothesis: Antibacterial Agent
The primary hypothesis is that N,6-dimethylpyridine-3-sulfonamide acts as an antibacterial agent by inhibiting folic acid synthesis.[9]
-
Mechanism: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA).[10] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[8][9] This enzyme is critical for the condensation of PABA with dihydropteridine pyrophosphate, a key step in the synthesis of folic acid.[10]
-
Selective Toxicity: This mechanism confers selective toxicity towards bacteria because human cells do not synthesize their own folic acid; they obtain it from their diet.[9] Therefore, human cells lack the DHPS enzyme targeted by sulfonamides.
-
Effect: By blocking folic acid production, the compound would inhibit the synthesis of purines and thymidine, which are essential for DNA replication and cell division, leading to a bacteriostatic (growth-inhibiting) effect.
Caption: Proposed mechanism of action as a competitive inhibitor of DHPS.
Other Potential Activities
The sulfonamide functional group is versatile and is found in drugs with a wide range of activities beyond antibacterial effects.[11][12][13] Therefore, N,6-dimethylpyridine-3-sulfonamide could also be investigated for other therapeutic applications, such as:
-
Carbonic Anhydrase Inhibition: For potential use as a diuretic or anti-glaucoma agent.[14]
-
Anti-inflammatory Activity: Through mechanisms like COX-2 inhibition.[13]
-
Anticancer Activity: By targeting various enzymes or pathways involved in tumor growth.[14]
Analytical and Characterization Methods
Rigorous characterization is essential to confirm the identity and purity of the synthesized N,6-dimethylpyridine-3-sulfonamide. A multi-technique approach is standard practice.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and for quantitative analysis.
| Method | Column | Mobile Phase | Detection | Purpose |
| Purity (HPLC) | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid | UV at ~254 nm | Determine purity (%), monitor reaction progress |
| Quantification (LC-MS/MS) | C18 or PFP Column | Acetonitrile/Water with formic acid | Triple Quadrupole MS (MRM mode) | Highly sensitive quantification in biological matrices[15][16] |
Exemplar HPLC Protocol:
-
System: Agilent 1260 Infinity II or similar.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) scanning 200-400 nm.
Spectroscopic Methods
Spectroscopic analysis provides structural confirmation of the molecule.[17]
| Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets, triplets in the δ 7.0-9.0 ppm range).- Singlet for the C6-methyl group (δ ~2.5 ppm).- Doublet or singlet for the N-methyl group (δ ~2.8-3.0 ppm, may show coupling to N-H).- Broad singlet for the sulfonamide N-H proton (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 120-160 ppm).- Carbon of the C6-methyl group (δ ~20-25 ppm).- Carbon of the N-methyl group (δ ~25-30 ppm). |
| FT-IR | - N-H stretch (sulfonamide) around 3300-3200 cm⁻¹.- C-H stretches (aromatic and aliphatic) around 3100-2900 cm⁻¹.- Asymmetric and symmetric S=O stretches (strong bands) at ~1350 cm⁻¹ and ~1160 cm⁻¹.[18] |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 187.24. |
Note: The interpretation of spectra is crucial for unambiguous structure elucidation.[19][20]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N,6-dimethylpyridine-3-sulfonamide is not publicly available, data from closely related sulfonamide and pyridine derivatives should be used to guide handling procedures.[21]
-
General Hazards: Assumed to be harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,6-dimethylpyridine-3-sulfonamide represents a molecule of interest at the intersection of sulfonamide and pyridine chemistry. While specific experimental data is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on established scientific principles. Its structural features suggest a high potential for biological activity, most notably as an antibacterial agent via the inhibition of dihydropteroate synthase. Further empirical research is necessary to validate these hypotheses and to fully elucidate the physicochemical properties and therapeutic potential of this compound.
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